molecular formula C8H10O4 B14681529 Dimethyl 2,3-dimethylenesuccinate CAS No. 38818-30-3

Dimethyl 2,3-dimethylenesuccinate

Cat. No.: B14681529
CAS No.: 38818-30-3
M. Wt: 170.16 g/mol
InChI Key: FVKRQUZHHWXICH-UHFFFAOYSA-N
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Description

Dimethyl 2,3-dimethylenesuccinate (C₈H₁₀O₄, molecular weight: 170.16 g/mol) is a succinic acid derivative featuring conjugated methylene (double-bond) groups at the 2 and 3 positions, esterified with methyl groups. This compound is classified as an electron-deficient 2,3-disubstituted 1,3-butadiene due to the electron-withdrawing nature of the ester moieties, which polarize the conjugated π-system . Its structure enables participation in polar Diels-Alder reactions, where it acts as a nucleophilic diene, forming cycloadducts with electrophilic dienophiles. Computational studies using density functional theory (DFT) at the B3LYP/6-31G(d) level have elucidated its bonding behavior in transition states, highlighting its regioselectivity and stereoselectivity in synthetic applications .

Properties

IUPAC Name

dimethyl 2,3-dimethylidenebutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-5(7(9)11-3)6(2)8(10)12-4/h1-2H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKRQUZHHWXICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)C(=C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447509
Record name dimethyl 2,3-dimethylenesuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38818-30-3
Record name dimethyl 2,3-dimethylenesuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,3-dimethylenesuccinate can be synthesized through the esterification of succinic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The reaction can be represented as follows:

Succinic acid+2MethanolDimethyl succinate+2Water\text{Succinic acid} + 2 \text{Methanol} \rightarrow \text{Dimethyl succinate} + 2 \text{Water} Succinic acid+2Methanol→Dimethyl succinate+2Water

Industrial Production Methods

In industrial settings, the production of dimethyl succinate often involves the use of reactive distillation or a combination of a fixed bed reactor and distillation. These methods are designed to optimize the yield and purity of the product while minimizing operational costs .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,3-dimethylenesuccinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of dimethyl 2,3-dicarboxylate.

    Reduction: Formation of dimethyl 2,3-dihydroxybutane.

    Substitution: Formation of various substituted succinates depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2,3-dimethylenesuccinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2,3-dimethylenesuccinate involves its interaction with various molecular targets and pathways. The compound can undergo hydrolysis to release succinic acid and methanol, which can then participate in metabolic pathways such as the tricarboxylic acid (TCA) cycle. Additionally, the ester groups can interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Succinate Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Stereocenters Key Properties/Reactivity References
Dimethyl 2,3-dimethylenesuccinate Methylene (C=C) groups C₈H₁₀O₄ 170.16 0 Electron-deficient diene for polar Diels-Alder reactions; nucleophilic behavior
Diethyl 2,3-diisopropylsuccinate Isopropyl groups C₁₄H₂₆O₄ 258.36 2 Steric hindrance reduces reactivity; potential for stereoselective synthesis
Dimethyl 2,3-diacetylsuccinate Acetyl groups C₁₀H₁₄O₆ 230.22 0 Strong electron-withdrawing effect; enhances electrophilicity in nucleophilic additions
Dimethyl 2,3-dichlorosuccinate Chlorine atoms C₆H₈Cl₂O₄ 215.03 0 Electrophilic Cl atoms enable substitution reactions; polarizable C-Cl bonds
Dimethyl 2-oxosuccinate Oxo group C₆H₈O₅ 160.12 0 Keto-enol tautomerism; acidic α-hydrogens enable enolate formation
Dimethyl dl-2,3-dibenzyl-2,3-diisothiocyanatosuccinate Benzyl/isothiocyanato groups C₂₂H₂₀N₂O₄S₂ 464.54 2 Reactive isothiocyanato (-NCS) groups for crosslinking; steric bulk limits accessibility

Physical and Electronic Properties

  • Electron-Withdrawing Effects : Chlorine () and acetyl () groups increase electrophilicity, while methylene groups () delocalize electron density, enhancing diene reactivity.
  • Steric Effects : Bulky substituents (e.g., isopropyl in , benzyl in ) reduce reaction rates but improve stereochemical control.
  • Stereochemical Complexity : Compounds with multiple stereocenters () exhibit distinct diastereomeric properties, impacting solubility and crystallinity.

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